molecular formula C16H15NO3 B6404770 3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid CAS No. 1261908-84-2

3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B6404770
CAS No.: 1261908-84-2
M. Wt: 269.29 g/mol
InChI Key: FTOCDWZUCHPPHJ-UHFFFAOYSA-N
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Description

3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methyl group and a phenyl group bearing a N-methylaminocarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The N-methylaminocarbonyl moiety can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The N-methylaminocarbonyl moiety can form hydrogen bonds with proteins, affecting their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid core.

    Other benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-4-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-8-13(16(19)20)6-7-14(10)11-4-3-5-12(9-11)15(18)17-2/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOCDWZUCHPPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690636
Record name 2-Methyl-3'-(methylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-84-2
Record name 2-Methyl-3'-(methylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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